3-chloro-N-methylpyridin-2-amine;dihydrochloride
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Overview
Description
3-chloro-N-methylpyridin-2-amine;dihydrochloride is a chemical compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methylpyridin-2-amine typically involves the chlorination of N-methylpyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-methylpyridin-2-amine;dihydrochloride involves large-scale chlorination processes. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of N-methylpyridin-2-amine by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of N-methylpyridin-2-amine.
Scientific Research Applications
3-chloro-N-methylpyridin-2-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methylpyridin-3-amine
- 3-chloro-2-(N-methylamino)pyridine
- N-(3-chloropyridin-2-yl)-N-methylamine
Uniqueness
3-chloro-N-methylpyridin-2-amine;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C6H9Cl3N2 |
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Molecular Weight |
215.5 g/mol |
IUPAC Name |
3-chloro-N-methylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H7ClN2.2ClH/c1-8-6-5(7)3-2-4-9-6;;/h2-4H,1H3,(H,8,9);2*1H |
InChI Key |
IVBSEBRYSDZPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=N1)Cl.Cl.Cl |
Origin of Product |
United States |
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